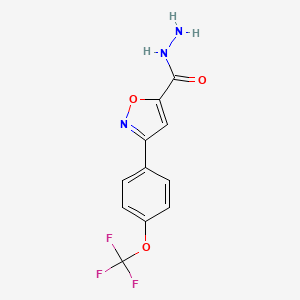

3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide

Descripción general

Descripción

“3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide” is a chemical compound1. However, there is limited information available about this specific compound. It is similar to “3-Methyl-5-(4-(trifluoromethyl)phenyl)isoxazole-4-carbohydrazide”, which has a molecular formula of C12H10F3N3O21.

Synthesis Analysis

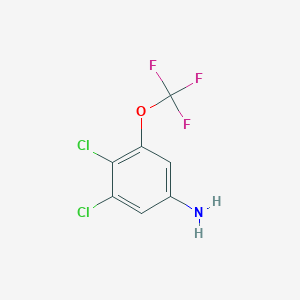

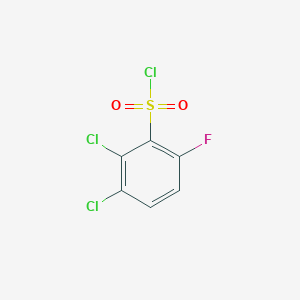

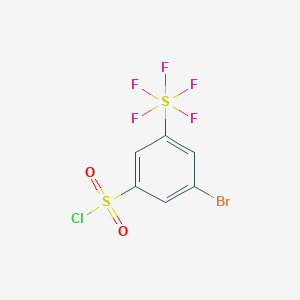

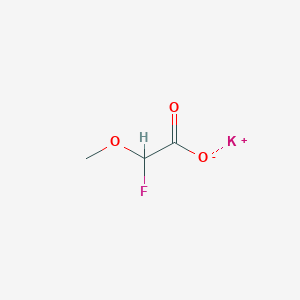

The synthesis of isoxazole derivatives often involves the coupling reaction of aniline derivatives and isoxazole–Carboxylic acid2. However, the specific synthesis process for “3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide” is not readily available in the literature.

Molecular Structure Analysis

The molecular structure of “3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide” is not explicitly provided in the search results. However, it is likely to be similar to the structure of “3-Methyl-5-(4-(trifluoromethyl)phenyl)isoxazole-4-carbohydrazide”, which has a molecular formula of C12H10F3N3O21.Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide”. Isoxazole derivatives are commonly found in many commercially available drugs and have significant importance in drug discovery3.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide” are not explicitly mentioned in the search results. However, a similar compound, “3-Methyl-5-(4-(trifluoromethyl)phenyl)isoxazole-4-carbohydrazide”, has a molecular formula of C12H10F3N3O2 and an average mass of 285.222 Da1.Aplicaciones Científicas De Investigación

Synthesis and Antiviral Activity

One significant application of isoxazole derivatives, similar to 3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide, is in the synthesis of compounds with potential antiviral properties. A study detailed the synthesis of a range of pyrazole- and isoxazole-based heterocycles, demonstrating their effectiveness against Herpes simplex virus type 1 (HSV-1). The research highlighted the potential of these compounds, including those related to 3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide, in developing new antiviral medications (Dawood et al., 2011).

Immunosuppressive Properties

Isoxazole derivatives are also researched for their immunosuppressive capabilities. A particular study synthesized a series of isoxazole derivatives and evaluated their effects on human cells' proliferation in vitro. The findings suggest that compounds like 3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide could be valuable in developing new immunosuppressive drugs, with one compound showing significant antiproliferative activity and lack of toxicity (Mączyński et al., 2018).

Antimicrobial and Antitubercular Activity

Research on isoxazole derivatives includes their potential as antimicrobial and antitubercular agents. A study synthesized a novel series of isoxazole clubbed 1,3,4-oxadiazole derivatives and assessed their antimicrobial activities. These compounds, related to 3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide, showed promising results against various bacterial strains and Mycobacterium tuberculosis, indicating their potential in treating bacterial infections and tuberculosis (Shingare et al., 2018).

Antioxidant Properties

The antioxidant capabilities of isoxazole derivatives have also been a subject of scientific research. A study focusing on the synthesis of 1,2,4-triazolyl-isoxazole moieties from carbohydrazides revealed these compounds' significant antioxidant activities. This research suggests that isoxazole derivatives, akin to 3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide, could be useful in developing antioxidant agents, contributing to combating oxidative stress-related diseases (Alshamari et al., 2021).

Safety And Hazards

The safety and hazards of “3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide” are not explicitly mentioned in the search results. However, compounds with similar structures may have acute toxicity4.

Direcciones Futuras

The future directions for “3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide” are not explicitly mentioned in the search results. However, given the significance of isoxazole derivatives in drug discovery, it is likely that further research and development will continue in this area3.

Propiedades

IUPAC Name |

3-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O3/c12-11(13,14)19-7-3-1-6(2-4-7)8-5-9(20-17-8)10(18)16-15/h1-5H,15H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHVEKUFIMMEFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)C(=O)NN)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide | |

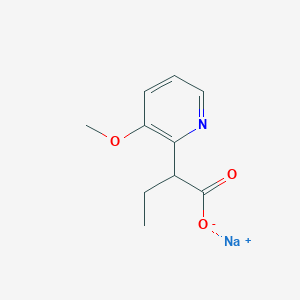

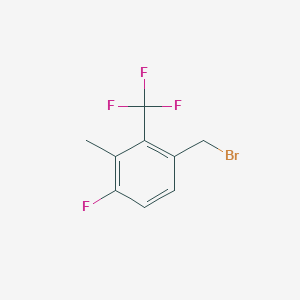

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Bromophenyl)thio]-2-chloropyridin-4-amine](/img/structure/B1407786.png)